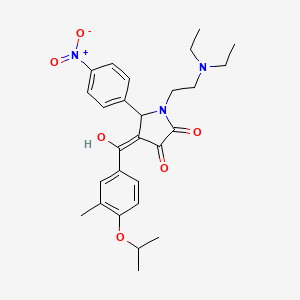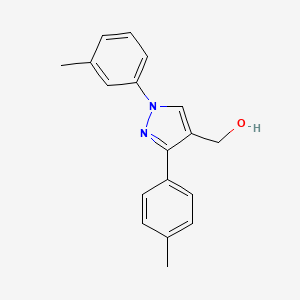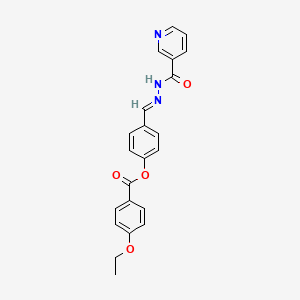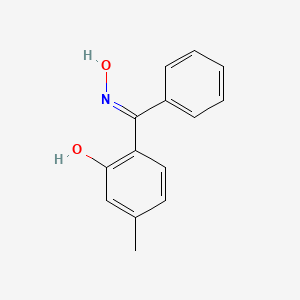
3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure is a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms).
- Attached to the pyrazole ring, we have:
- An ethoxyphenyl group (C6H5OCH2CH3) at position 3.
- An ethylidene group (CH2=C) linked to the nitrogen atom at position 1.
- A hydroxyphenyl group (C6H4OH) at position 1’ (also known as the ortho position).
- A carbohydrazide group (NH2CONHNH2) at position 5.
- This compound exhibits interesting properties due to its diverse functional groups.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods are not well-documented, but academic research may provide insights.
Análisis De Reacciones Químicas
- Reactions it may undergo:
Oxidation: The phenolic hydroxyl group (from the hydroxyphenyl part) could be oxidized.
Reduction: Reduction of the carbonyl group in the carbohydrazide moiety.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Biochemistry: Study its interactions with enzymes, receptors, or proteins.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applications in specialty chemicals or agrochemicals.
Mecanismo De Acción
- Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed.
- Molecular targets and pathways remain unexplored.
Comparación Con Compuestos Similares
- Similar compounds are not explicitly listed in the available literature.
- we can compare it to related hydrazides, pyrazoles, and phenolic compounds.
Propiedades
Número CAS |
402482-30-8 |
|---|---|
Fórmula molecular |
C20H20N4O3 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(2-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19-10-5-4-9-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-7-6-8-15(25)11-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
Clave InChI |
VMMDAXRUBHBFFY-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O |
SMILES canónico |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)



![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)
![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)

